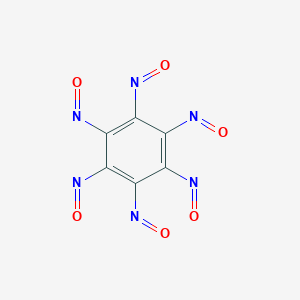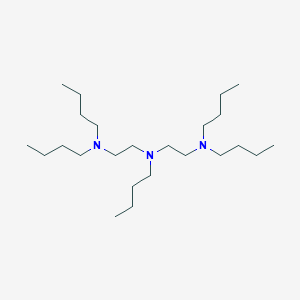
5,8,11-Triazapentadecane, 5,8,11-tributyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8,11-Triazapentadecane, 5,8,11-tributyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as TATB, and it belongs to the family of high-energy materials. The unique chemical structure of TATB makes it an ideal candidate for use in explosives, propellants, and pyrotechnics. Additionally, TATB has shown promising results in the field of medical research, making it a versatile compound with multiple potential applications.
Wirkmechanismus
The mechanism of action of TATB is complex and not fully understood. However, studies have shown that TATB interacts with various biological pathways, leading to the inhibition of cell growth and proliferation. Additionally, TATB has been shown to modulate the activity of enzymes involved in various metabolic pathways.
Biochemische Und Physiologische Effekte
TATB has been shown to have various biochemical and physiological effects on living organisms. Studies have shown that TATB can cause DNA damage and induce cell death in cancer cells. Additionally, TATB has been shown to have neuroprotective effects and can improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
TATB has several advantages and limitations for use in laboratory experiments. One of the main advantages of TATB is its high energy output and stability, making it an ideal candidate for use in explosive devices. Additionally, TATB has shown promising results in the field of medical research, making it a versatile compound with multiple potential applications.
However, TATB also has several limitations, including its complex synthesis process and potential toxicity. Additionally, TATB is highly sensitive to shock and friction, making it difficult to handle in laboratory settings.
Zukünftige Richtungen
There are several future directions for research on TATB. One potential application of TATB is in the development of novel explosives and propellants. Additionally, TATB has potential applications in the field of medical research, particularly in the treatment of cancer and neurological disorders.
Further research is needed to fully understand the mechanism of action of TATB and its potential applications in various fields. Additionally, studies are needed to determine the potential toxicity of TATB and develop safe handling procedures for laboratory settings.
Conclusion:
In conclusion, 5,8,11-Triazapentadecane, 5,8,11-tributyl- is a versatile compound with multiple potential applications in various fields of science. Its unique chemical structure and high energy output make it an ideal candidate for use in explosive devices, while its potential applications in medical research make it a promising compound for the treatment of various diseases. Further research is needed to fully understand the potential applications and limitations of TATB and develop safe handling procedures for laboratory settings.
Synthesemethoden
The synthesis of TATB is a complex process that requires specialized equipment and expertise. The most common method for synthesizing TATB involves the reaction of 1,3,5-trichloro-2,4,6-triazine with tributylamine. This reaction takes place under carefully controlled conditions and requires the use of solvents such as dichloromethane and acetonitrile. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
TATB has been extensively studied for its potential applications in various fields of science. In the field of explosives, TATB has shown superior performance compared to other high-energy materials. Its unique chemical structure and high density make it an ideal candidate for use in explosive devices that require high energy output and stability.
In the field of medical research, TATB has shown promising results in the treatment of various diseases. Studies have shown that TATB can inhibit the growth of cancer cells and has potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
17678-99-8 |
|---|---|
Produktname |
5,8,11-Triazapentadecane, 5,8,11-tributyl- |
Molekularformel |
C24H53N3 |
Molekulargewicht |
383.7 g/mol |
IUPAC-Name |
N,N,N'-tributyl-N'-[2-(dibutylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C24H53N3/c1-6-11-16-25(17-12-7-2)21-23-27(20-15-10-5)24-22-26(18-13-8-3)19-14-9-4/h6-24H2,1-5H3 |
InChI-Schlüssel |
FWHQWIFOSOHHMU-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)CCN(CCCC)CCN(CCCC)CCCC |
Kanonische SMILES |
CCCCN(CCCC)CCN(CCCC)CCN(CCCC)CCCC |
Andere CAS-Nummern |
17678-99-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



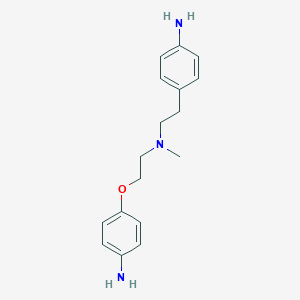
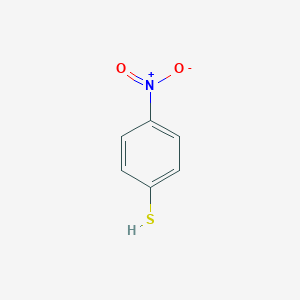
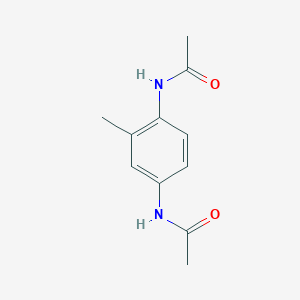
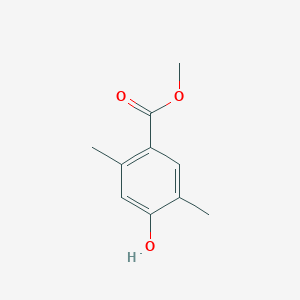
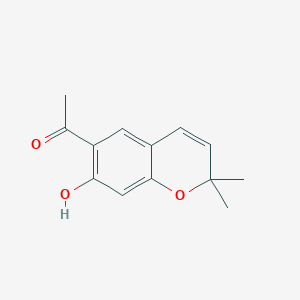
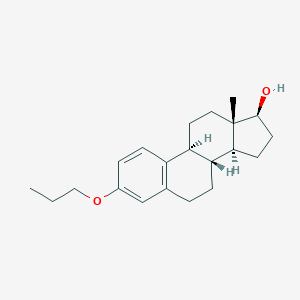
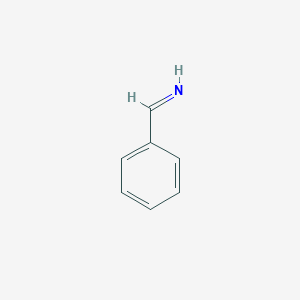
![2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B108105.png)
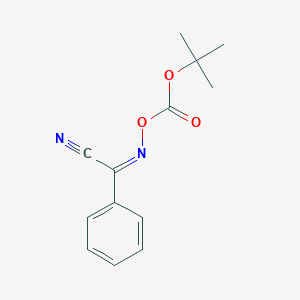
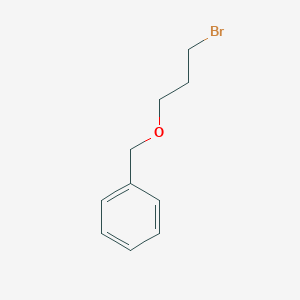
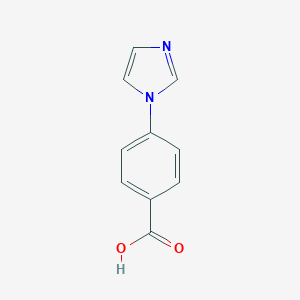
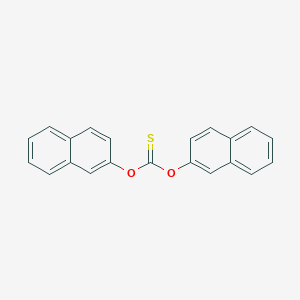
![3-Acetyl-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B108134.png)
